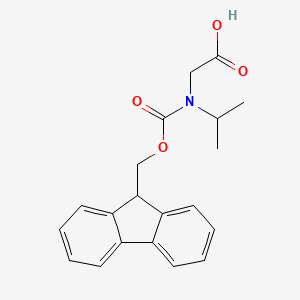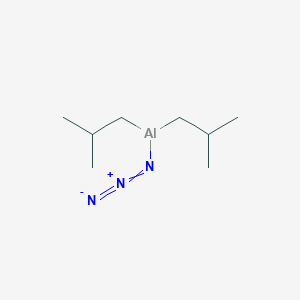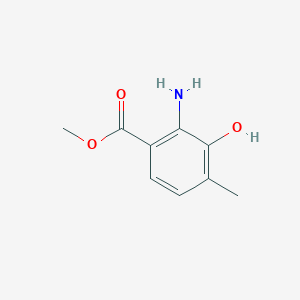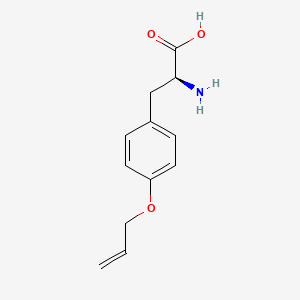
Tetracosyl acrylate
Descripción general
Descripción
Tetracosyl acrylate, also known as tetracosyl prop-2-enoate, is a chemical compound with the molecular formula C27H52O2 and a molecular weight of 408.711 g/mol . It falls under the category of acrylates and is characterized by its long carbon chain (24 carbons) attached to an acrylic acid group. The compound is used in various applications, including chromatography and as a monomer in polymerization processes .
Synthesis Analysis
The synthesis of tetracosyl acrylate involves the reaction between acrylic acid and tetracosanol (a 24-carbon alcohol). The esterification process results in the formation of tetracosyl acrylate. This reaction can be catalyzed by acid or base, and the product is typically obtained in good yield .
Molecular Structure Analysis
Tetracosyl acrylate has a linear structure, with a 24-carbon alkyl chain (tetracosyl group) attached to the carbonyl carbon of the acrylic acid moiety. The double bond in the acrylate group allows for polymerization and cross-linking reactions. The compound’s structure contributes to its physical properties and reactivity .
Chemical Reactions Analysis
- Functionalization : The tetracosyl group can be modified further to introduce additional functional groups .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Multi-Function Coatings
Tetracosyl acrylate is utilized in the formation of multi-function coatings, particularly in composites like Tetrapod-like nano-particle ZnO/acrylic resin. These coatings demonstrate anti-electrostatic and antibacterial functions, making them suitable for use on plastic materials and other surfaces. The underlying mechanisms for these functions have been extensively analyzed (Xu & Xie, 2003).
2. Optical and Thermomechanical Properties
Research on doped polyfunctional acrylate copolymers, involving compounds like trimethylolpropantriacrylate and pentaerythritol triacrylate, explores their potential in modifying optical and thermomechanical properties. These copolymers, when combined with reactive resins, can significantly alter refractive index and other optical characteristics, making them suitable for applications like waveguide fabrication (Hanemann & Honnef, 2018).
3. Polymerization Techniques
The scientific community has shown interest in the polymerization behavior of acrylates for creating novel materials. Studies like the synthesis of polymers with tetraphenyldiaminobiphenyl units for photorefractive composites indicate the diverse applications of acrylates in polymer science. This includes their use in electrochemical properties, drift mobility enhancement, and photorefractivity studies (Ogino et al., 1997).
4. Dual-Curing Acrylate Systems
Acrylates are prominently used in dual-curing systems, where they undergo chain-wise or step-wise polymerization reactions. These systems are advantageous for their process flexibility and the ability to yield different material properties at each curing stage. They find applications in shape memory polymers, optical materials, photolithography, and more (Konuray et al., 2018).
Mecanismo De Acción
Tetracosyl acrylate’s mechanism of action primarily involves its participation in polymerization reactions. When used as a monomer, it reacts with other acrylates or vinyl monomers to form copolymers. These copolymers exhibit specific properties based on the composition and structure of the monomers involved .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetracosyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-27(28)4-2/h4H,2-3,5-26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXWRNETRHMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198748 | |
| Record name | Tetracosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50698-54-9 | |
| Record name | Tetracosyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50698-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracosyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050698549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracosyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)

![[1,1'-Biphenyl]-4-hexanoic acid](/img/structure/B3053005.png)


![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)

